4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S2/c1-19-12-13-5-4-11(14-12)15-6-8-16(9-7-15)20(17,18)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWKNPCCNXJZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-(Cyclopropanesulfonyl)piperazine
The sulfonylation of piperazine requires careful stoichiometric control to prevent disubstitution. Patent data reveals that sulfonyl chlorides react selectively with primary amines under mild conditions. For example, analogous compounds in JP2009534410A employ sulfonyl chlorides and piperazine derivatives in dichloromethane (DCM) with triethylamine as a base. Applied to this target, the reaction likely proceeds as:
Key parameters include a 1:1 molar ratio of piperazine to sulfonyl chloride and temperatures below 25°C to minimize side reactions.
2-(Methylsulfanyl)pyrimidine Derivatives
The pyrimidine core is typically functionalized at the 2- and 4-positions. A common route involves nucleophilic substitution of 4-chloro-2-(methylsulfanyl)pyrimidine. The methylsulfanyl group is introduced via reaction of 2-chloropyrimidine with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60–80°C. This step demands anhydrous conditions to prevent oxidation of the thioether group.
Coupling Strategies and Reaction Optimization
Nucleophilic Aromatic Substitution
The final assembly couples 4-(cyclopropanesulfonyl)piperazine with 4-chloro-2-(methylsulfanyl)pyrimidine. This reaction follows an SNAr mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring. Patent examples demonstrate similar couplings using polar aprotic solvents (e.g., DMF or DMSO) and bases like potassium carbonate (KCO) at 80–100°C. A representative protocol is:
Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion, typically within 12–24 hours.
Alternative Coupling Methods
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers an alternative for challenging substitutions. However, this approach is less common due to the pyrimidine’s inherent reactivity and the cost of catalysts.
Purification and Characterization
Crude products are purified via silica gel chromatography, using gradients of ethyl acetate in hexanes (30–60%). Final characterization employs:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine depends on its specific target. It may interact with enzymes or receptors, inhibiting or activating their function. For example, if it targets a kinase enzyme, it may inhibit its activity by binding to the active site, thereby blocking the phosphorylation of substrates.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their structural/functional differences:
Physicochemical Properties
- Solubility : The cyclopropanesulfonyl group in the target compound likely improves water solubility compared to aryl-sulfonyl analogues (e.g., 4-chlorobenzenesulfonyl in ).
Research Findings and Key Insights
- Methylsulfanyl vs. Thiophene: The methylsulfanyl group in the target compound offers electron-withdrawing effects, contrasting with the electron-rich thiophene in 5a, which may alter reactivity .
- Therapeutic Potential: While the target compound’s biological data are unspecified, structural parallels to CFTR correctors () and antiparkinsonian agents () suggest possible applications in cystic fibrosis or neurodegenerative diseases.
Biological Activity
4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine, commonly referenced by its chemical structure and CAS number 2741921-57-1, is a compound of significant interest in pharmacological research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on diverse scientific literature.
The molecular formula of the compound is with a molecular weight of 298.36 g/mol. The compound features a pyrimidine core substituted with a cyclopropanesulfonyl piperazine and a methylsulfanyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.36 g/mol |
| CAS Number | 2741921-57-1 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. A common method includes the cyclization of piperazine derivatives with sulfonium salts, which introduces the cyclopropanesulfonyl group into the piperazine structure. The reaction conditions often require controlled temperatures and specific solvents to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate several biological pathways, including those involved in cancer cell proliferation and apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance, in vitro assays have demonstrated its effects on cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). However, results indicate that while some derivatives exhibit cytotoxicity, the specific compound in focus may require further optimization to enhance its efficacy against these cancer types .
Protein Kinase Inhibition
The compound has also been investigated for its ability to inhibit specific protein kinases, notably Bcr-Abl and CDK2/cyclin E. These kinases are critical in the regulation of cell cycle and proliferation in cancer cells. Preliminary results suggest that modifications to the compound's structure may be necessary to improve its inhibitory effects on these targets .
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of various sulfonamide derivatives related to this compound on human cancer cell lines. The findings revealed that while some derivatives showed promising activity, the specific compound did not exhibit significant inhibition at tested concentrations .
Study 2: Kinase Inhibition Analysis
Another research effort focused on evaluating the inhibition profile of this compound against kinases associated with leukemia. The results indicated a lack of effective inhibition, suggesting that structural modifications could enhance binding affinity and selectivity towards these targets .
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine?
- Methodological Answer : The synthesis involves two primary steps:
- Sulfonylation of Piperazine : React piperazine with cyclopropanesulfonyl chloride in a base (e.g., pyridine or DIPEA) using dichloromethane (DCM) as the solvent at 0–25°C for 12–24 hours .
- Coupling with Pyrimidine : Attach the sulfonylated piperazine to 2-(methylsulfanyl)pyrimidine via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours, with catalytic bases (e.g., K₂CO₃) .
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity and reaction time .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. Compare chemical shifts with computational predictions (e.g., ChemDraw) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry methods improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, receptors) to prioritize derivatives with favorable binding affinities. Software like AutoDock Vina or Schrödinger Suite can model ligand-protein interactions .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., sulfonyl groups, pyrimidine substituents) and correlate changes with bioactivity data .
Q. How can researchers resolve contradictions in bioactivity data across studies involving similar piperazine-sulfonyl pyrimidines?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and compound concentrations. For example, discrepancies in IC₅₀ values may arise from variations in ATP levels in kinase assays .
- Purity Reassessment : Re-analyze disputed compounds via HPLC and HRMS to rule out impurities or degradation products .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Cross-reference with crystallographic data (e.g., X-ray structures) to confirm binding modes .
Q. What experimental strategies optimize reaction yields and selectivity in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can optimize sulfonylation yield by testing pyridine vs. DIPEA, DCM vs. THF, and 0°C vs. 25°C .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
